molecular formula C17H14ClFN4O B7548385 N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide

N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide

Cat. No. B7548385
M. Wt: 344.8 g/mol
InChI Key: DVRNVOULUAFVIZ-UHFFFAOYSA-N
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Description

N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide, commonly known as CTB, is a chemical compound that has been widely used in scientific research. It belongs to the class of triazole-containing compounds and has shown potential in various fields of research such as cancer therapy, antifungal agents, and antimicrobial agents.

Mechanism of Action

The mechanism of action of CTB is not fully understood. However, studies have suggested that it may inhibit cell proliferation by inducing cell cycle arrest and apoptosis. CTB has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
CTB has been shown to have minimal toxicity in vitro and in vivo studies. It has been reported to have low cytotoxicity towards normal cells and tissues. CTB has also been shown to have low mutagenic potential.

Advantages and Limitations for Lab Experiments

One of the advantages of CTB is its versatility in various fields of research. Its potential as a cancer therapy, antifungal agent, and antimicrobial agent makes it a valuable compound for researchers in these fields. However, one of the limitations of CTB is its low solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several future directions for CTB research. One direction is to study its potential as a combination therapy for cancer treatment. CTB has shown synergistic effects when used in combination with other anticancer agents. Another direction is to study the mechanism of action of CTB in more detail. Understanding the mechanism of action may lead to the development of more effective CTB derivatives. Finally, further studies are needed to determine the safety and efficacy of CTB in vivo.

Synthesis Methods

CTB can be synthesized using a multi-step process. The first step involves the preparation of 4-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate to form 4-chlorophenyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid ethyl ester. This intermediate is then reacted with 3-fluorobenzoyl chloride to form the final product, CTB.

Scientific Research Applications

CTB has been extensively studied for its potential in cancer therapy. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. CTB has also been studied for its antifungal and antimicrobial properties. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.

properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c18-13-6-4-11(5-7-13)16-21-15(22-23-16)8-9-20-17(24)12-2-1-3-14(19)10-12/h1-7,10H,8-9H2,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRNVOULUAFVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCC2=NC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide

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